molecular formula C13H20BrNO3Si B13932215 ((4-Bromo-2-nitrobenzyl)oxy)(tert-butyl)dimethylsilane

((4-Bromo-2-nitrobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B13932215
M. Wt: 346.29 g/mol
InChI Key: VYLMLJKOVVYIOQ-UHFFFAOYSA-N
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Description

((4-Bromo-2-nitrobenzyl)oxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C13H21BrNO3Si. It is a derivative of benzyl ether, where the benzyl group is substituted with a bromine atom at the 4-position and a nitro group at the 2-position. The compound also contains a tert-butyl dimethylsilyl group, which is commonly used as a protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Bromo-2-nitrobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-2-nitrobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-Bromo-2-nitrobenzyl alcohol+tert-butyl dimethylsilyl chlorideThis compound\text{4-Bromo-2-nitrobenzyl alcohol} + \text{tert-butyl dimethylsilyl chloride} \rightarrow \text{this compound} 4-Bromo-2-nitrobenzyl alcohol+tert-butyl dimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

((4-Bromo-2-nitrobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The benzyl ether group can be oxidized to a benzaldehyde or benzoic acid derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted benzyl ethers.

    Reduction: Formation of 4-amino-2-nitrobenzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Chemistry

((4-Bromo-2-nitrobenzyl)oxy)(tert-butyl)dimethylsilane is used as a protecting group for alcohols in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthesis.

Biology

The compound is used in the synthesis of biologically active molecules, including potential pharmaceutical agents. It serves as an intermediate in the preparation of compounds with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is used in the synthesis of drug candidates. It helps in the modification of molecular structures to enhance their pharmacokinetic and pharmacodynamic properties.

Industry

The compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ((4-Bromo-2-nitrobenzyl)oxy)(tert-butyl)dimethylsilane involves its role as a protecting group. The tert-butyl dimethylsilyl group protects the hydroxyl group from unwanted reactions during synthesis. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild acidic or basic conditions.

Comparison with Similar Compounds

Similar Compounds

  • ((4-Bromo-2-fluoro-3-nitrobenzyl)oxy)(tert-butyl)dimethylsilane
  • ((4-Bromo-2-chloro-3-nitrobenzyl)oxy)(tert-butyl)dimethylsilane
  • ((4-Bromo-2-methyl-3-nitrobenzyl)oxy)(tert-butyl)dimethylsilane

Uniqueness

((4-Bromo-2-nitrobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and nitro substituents on the benzyl group. This combination provides specific reactivity patterns that are useful in selective organic transformations. The tert-butyl dimethylsilyl group offers robust protection for hydroxyl groups, making it a valuable tool in complex synthetic routes.

Properties

Molecular Formula

C13H20BrNO3Si

Molecular Weight

346.29 g/mol

IUPAC Name

(4-bromo-2-nitrophenyl)methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-6-7-11(14)8-12(10)15(16)17/h6-8H,9H2,1-5H3

InChI Key

VYLMLJKOVVYIOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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